molecular formula C8H11N3O2 B2887170 (3S,4R)-4-[(pyrimidin-2-yl)amino]oxolan-3-ol CAS No. 1932523-58-4

(3S,4R)-4-[(pyrimidin-2-yl)amino]oxolan-3-ol

Cat. No.: B2887170
CAS No.: 1932523-58-4
M. Wt: 181.195
InChI Key: HUGJTUNXCUPUJE-RNFRBKRXSA-N
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Description

(3S,4R)-4-[(pyrimidin-2-yl)amino]oxolan-3-ol is a compound that features a pyrimidine ring attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-[(pyrimidin-2-yl)amino]oxolan-3-ol typically involves the reaction of pyrimidine derivatives with oxolane intermediates. One common method involves the use of α-bromoketones and 2-aminopyridines under different reaction conditions . The reaction can be carried out in toluene with iodine and tert-butyl hydroperoxide (TBHP) as reagents, promoting C–C bond cleavage . Another method involves one-pot tandem cyclization/bromination in ethyl acetate with TBHP .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-[(pyrimidin-2-yl)amino]oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

(3S,4R)-4-[(pyrimidin-2-yl)amino]oxolan-3-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3S,4R)-4-[(pyrimidin-2-yl)amino]oxolan-3-ol involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4R)-4-[(pyrimidin-2-yl)amino]oxolan-3-ol is unique due to its specific stereochemistry and the presence of both pyrimidine and oxolane rings. This combination of features can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(3S,4R)-4-(pyrimidin-2-ylamino)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c12-7-5-13-4-6(7)11-8-9-2-1-3-10-8/h1-3,6-7,12H,4-5H2,(H,9,10,11)/t6-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGJTUNXCUPUJE-RNFRBKRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)O)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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